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Compound of Interest

Compound Name: 3-Phenyl-3-pentanol

Cat. No.: B072055

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of the tertiary
alcohol, 3-Phenyl-3-pentanol. This document outlines the key analytical techniques and
detailed protocols necessary for the structural elucidation and purity assessment of this
compound.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Phenyl-3-pentanol is presented
below.
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Property Value

Molecular Formula C11H160

Molecular Weight 164.24 g/mol [1]

CAS Number 1565-71-5[1]

Appearance Colorless to pale yellow liquid

Boiling Point 257.9 °C at 760 mmHg

Density 0.98 g/cm?3

Solubility Soluble in organic solvents, limited solubility in

water.

Spectroscopic and Chromatographic Data

The following tables summarize the quantitative data obtained from the spectroscopic and
chromatographic analysis of 3-Phenyl-3-pentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Source: Spectral Database for Organic Compounds (SDBS)

1H NMR (Proton NMR) Data

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
_ Aromatic protons
7.20 - 7.40 Multiplet 5H
(CesH5s)
Methylene protons (-
1.85 Quartet 4H
CH2)
1.55 Singlet 1H Hydroxyl proton (-OH)
0.75 Triplet 6H Methyl protons (-CHs)
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13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm Carbon Type Assignment

145.8 Quaternary Aromatic C (C-Ar)

128.1 Tertiary Aromatic CH (o, m-C)
126.5 Tertiary Aromatic CH (p-C)

78.5 Quaternary Carbinol carbon (C-OH)
34.5 Secondary Methylene carbon (-CHz2)
8.2 Primary Methyl carbon (-CHs)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Source: NIST Chemistry WebBook[2]

Wavenumber (cm—?)

Vibrational Mode

Functional Group

3450 (broad) O-H stretch Alcohol (-OH)

3080, 3060, 3030 C-H stretch Aromatic C-H

2970, 2935, 2875 C-H stretch Aliphatic C-H

1600, 1495, 1445 C=C stretch Aromatic ring

1150 C-O stretch Tertiary alcohol

760, 700 C-H bend Monosubstituted benzene

Mass Spectrometry (MS)

Source: NIST Chemistry WebBook[1]
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m/z Ratio Relative Intensity Proposed Fragment lon
164 Low [M]* (Molecular lon)

135 High [M - C2Hs]*

105 Moderate [CeHsCO]*

77 Moderate [CeHs]*

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for the structural elucidation of 3-Phenyl-3-
pentanol.

Materials:

3-Phenyl-3-pentanol sample

Deuterated chloroform (CDCIs)

Tetramethylsilane (TMS)

NMR tubes (5 mm)

Pipettes
Protocol:
e Sample Preparation:

o Accurately weigh 10-20 mg of the 3-Phenyl-3-pentanol sample for *H NMR (50-100 mg
for 13C NMR) and dissolve it in approximately 0.6-0.7 mL of CDClIs in a clean, dry vial.

o Add a small amount of TMS as an internal standard (O ppm reference).
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o Transfer the solution to a clean 5 mm NMR tube.

e Instrument Setup:

o Place the NMR tube in the spectrometer's autosampler or manually insert it into the
magnet.

o Lock the spectrometer on the deuterium signal of CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
o Data Acquisition:

o Acquire the *H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans,
1-2 second relaxation delay).

o Acquire the proton-decoupled 13C NMR spectrum (e.g., 512-1024 scans, 2-5 second
relaxation delay).

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

o

Phase the resulting spectra.

[¢]

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

o

Integrate the peaks in the *H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 3-Phenyl-3-pentanol.
Materials:
e 3-Phenyl-3-pentanol sample

o FT-IR spectrometer with a liquid sample holder (e.g., salt plates or ATR accessory)
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» Dropper or pipette

» Acetone or other suitable solvent for cleaning

Protocol:

Background Spectrum:

o Ensure the sample stage (salt plates or ATR crystal) is clean.

o Acquire a background spectrum of the empty sample holder to subtract atmospheric and
instrumental interferences.

Sample Application:

o For Salt Plates: Place a drop of the neat 3-Phenyl-3-pentanol liquid onto one salt plate
and carefully place the second plate on top to create a thin film.

o For ATR: Place a drop of the sample directly onto the ATR crystal.

Data Acquisition:

o Place the sample holder in the spectrometer's sample compartment.

o Acquire the sample spectrum over the range of 4000-400 cm~1.

Data Analysis:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum.

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the 3-Phenyl-3-pentanol sample and confirm its molecular
weight and fragmentation pattern.
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Materials:

3-Phenyl-3-pentanol sample

Volatile organic solvent (e.g., dichloromethane or ethyl acetate)

GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms or equivalent)

Autosampler vials
Protocol:
e Sample Preparation:

o Prepare a dilute solution of the 3-Phenyl-3-pentanol sample (approximately 1 mg/mL) in
a volatile organic solvent.

o Transfer the solution to an autosampler vial.
e Instrument Setup:

o Set the GC oven temperature program (e.g., initial temperature of 50°C, ramp at 10°C/min
to 250°C).

o Set the injector temperature (e.g., 250°C) and detector (mass spectrometer) transfer line
temperature (e.g., 280°C).

o Use helium as the carrier gas at a constant flow rate.
o Set the mass spectrometer to scan a mass range of m/z 40-400.
o Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the prepared sample into the GC.

o The instrument software will record the total ion chromatogram (TIC) and the mass
spectrum for each eluting peak.

e Data Analysis:
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o Analyze the TIC to determine the retention time of the main peak and assess the sample's
purity by observing any impurity peaks.

o Analyze the mass spectrum of the main peak to identify the molecular ion and
characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive characterization of
a 3-Phenyl-3-pentanol product.

Product Synthesis

3-Phenyl-3-pentanol Synthesis

Purification

Purification (e.g., Distillation)

Characterization Tec*niques Characterization| Techniques Characterization Techniques
Characteriization
NMR Spectroscopy — : .
(*H and 13C) FT-IR Spectroscopy - GC-MS Analysis

a Analysis and Confirmati

Structural Elucidation Purity Assessment

Final Product Confirmation
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Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and characterization of 3-Phenyl-3-pentanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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